![molecular formula C19H18N8O B4477773 4-{4-[7-Methyl-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-pyrimidinyl}morpholine](/img/structure/B4477773.png)
4-{4-[7-Methyl-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-pyrimidinyl}morpholine
Overview
Description
4-{4-[7-Methyl-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-pyrimidinyl}morpholine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound features a unique structure that includes a triazolopyrimidine core, which is known for its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[7-Methyl-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-pyrimidinyl}morpholine typically involves multi-step reactions. One common method includes the palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process. This method uses 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate . Another approach involves the microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the aforementioned synthetic routes. The use of microwave irradiation and eco-friendly methods are preferred for large-scale production due to their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-{4-[7-Methyl-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-pyrimidinyl}morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizers such as NaOCl, Pb(OAc)4, or MnO2.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents include palladium catalysts, trifluoromethanesulfonate, and various oxidizers. Reaction conditions often involve high temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Therapeutic Applications
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Anticancer Activity
- Compounds similar to 4-{4-[7-Methyl-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-pyrimidinyl}morpholine have been investigated for their anticancer properties. Research indicates that triazolo derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
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Neurological Disorders
- The compound's structural features suggest potential efficacy in treating neurological disorders. Similar triazolo compounds have been shown to possess neuroprotective effects and are being explored for their ability to modulate neurotransmitter systems, potentially aiding conditions like depression and anxiety .
- Antimicrobial Activity
Case Study 1: Anticancer Efficacy
A study explored the effects of a related triazolo compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the mitochondrial pathway.
Case Study 2: Neuroprotective Effects
In a preclinical model of Alzheimer's disease, a similar triazolo derivative was administered to transgenic mice. Behavioral tests showed improved memory retention compared to the control group. Biochemical assays indicated reduced levels of amyloid-beta plaques in the brains of treated mice, suggesting a protective effect against neurodegeneration.
Mechanism of Action
The mechanism of action of 4-{4-[7-Methyl-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-pyrimidinyl}morpholine involves its interaction with various molecular targets. It acts as a bio-isostere for purines, carboxylic acid, and N-acetylated lysine, which allows it to interfere with biological pathways crucial for the survival of pathogens and cancer cells . The compound’s ability to inhibit specific enzymes and receptors makes it a potent candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another CDK2 inhibitor with similar biological activities.
1,2,4-Triazolo[1,5-a]pyrimidine: Shares the triazolopyrimidine core and exhibits a range of biological activities.
Uniqueness
4-{4-[7-Methyl-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-pyrimidinyl}morpholine is unique due to its specific structural configuration, which imparts distinct biological properties. Its ability to act as a versatile linker to several metals and its remarkable biological activities make it a valuable compound in both medicinal and agricultural chemistry .
Biological Activity
The compound 4-{4-[7-Methyl-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-pyrimidinyl}morpholine is a triazolo-pyrimidine derivative that has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes:
- A triazolo ring system
- A pyrimidine moiety
- A morpholine group
The molecular formula is , with a molecular weight of approximately 356.41 g/mol. The presence of multiple nitrogen atoms in the structure suggests potential interactions with various biological targets.
Research indicates that compounds containing the triazolo and pyrimidine frameworks often exhibit significant biological activities due to their ability to interact with various enzymes and receptors. Specifically, the target compound has been shown to inhibit the activity of receptor tyrosine kinases (RTKs), particularly the AXL receptor , which plays a crucial role in cancer progression and metastasis .
Inhibition of AXL Receptor Tyrosine Kinase
The inhibition of AXL receptor tyrosine kinase function is critical for treating proliferative conditions such as cancer. Studies have demonstrated that similar triazolo compounds can effectively reduce tumor growth by blocking the signaling pathways mediated by AXL .
Biological Activity and Therapeutic Applications
The biological activity of this compound has been evaluated in various contexts:
Anticancer Activity
In vitro studies have shown that this compound exhibits potent antiproliferative effects against several cancer cell lines. For instance:
- An IC50 value of approximately 0.013 μM was reported in assays targeting AXL kinase .
- The compound demonstrated selectivity over other kinases, indicating a favorable therapeutic window.
Anti-inflammatory Properties
Preliminary assessments have suggested potential anti-inflammatory activities. Compounds with similar structures have been reported to suppress COX-2 activity effectively, which is linked to inflammatory responses .
Case Studies and Research Findings
Several studies provide insights into the efficacy and safety profiles of this compound:
Properties
IUPAC Name |
4-[4-(7-methyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)pyrimidin-2-yl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8O/c1-13-15(16-4-6-21-18(23-16)26-7-9-28-10-8-26)12-22-19-24-17(25-27(13)19)14-3-2-5-20-11-14/h2-6,11-12H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCRNUSSCUDHBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C3=CN=CC=C3)C4=NC(=NC=C4)N5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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